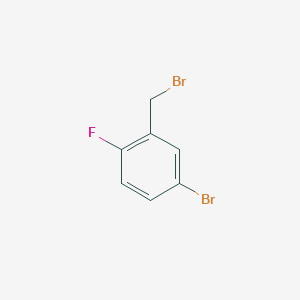

4-Bromo-2-(bromomethyl)-1-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXSSLJXCUISKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543645 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-12-9 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99725-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-bromo-2-(bromomethyl)-1-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-fluorobenzene (CAS No. 99725-12-9): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Brominated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. 4-Bromo-2-(bromomethyl)-1-fluorobenzene, a trifunctional arene, has emerged as a valuable building block for the synthesis of complex pharmaceutical intermediates. Its distinct arrangement of a reactive benzylic bromide, a synthetically versatile aryl bromide, and a metabolically influential fluorine atom provides a powerful platform for the construction of novel therapeutic agents. This technical guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug development, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon with the Chemical Abstracts Service (CAS) registry number 99725-12-9.[1] Its molecular structure features a benzene ring substituted with a bromine atom at the 4-position, a bromomethyl group at the 2-position, and a fluorine atom at the 1-position. This substitution pattern leads to a unique reactivity profile, where the benzylic bromide is significantly more susceptible to nucleophilic substitution than the aryl bromide, allowing for selective, stepwise functionalization.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 99725-12-9 | PubChem[1] |

| Molecular Formula | C₇H₅Br₂F | PubChem[1] |

| Molecular Weight | 267.92 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-Bromo-2-fluorobenzyl bromide | Santa Cruz Biotechnology[2] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 4-bromo-1-fluoro-2-methylbenzene. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact. The use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is standard practice for this transformation.

The causality behind this experimental choice lies in the mechanism of free-radical halogenation. The reaction proceeds through a three-step chain mechanism: initiation, propagation, and termination. The initiator, upon heating or UV irradiation, decomposes to form radicals. These radicals then abstract a hydrogen atom from the methyl group of the starting material, generating a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond compared to the aromatic C-H bonds, leading to the preferential formation of the more stable benzylic radical.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Free-Radical Bromination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-bromo-1-fluoro-2-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq).

-

Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase and PARP inhibitors for oncology.

Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have become a major class of anti-cancer drugs.[3] The structure of this compound is well-suited for the synthesis of various kinase inhibitor scaffolds. The reactive benzylic bromide allows for the facile introduction of nitrogen-containing heterocycles, a common feature in many kinase inhibitors that interact with the hinge region of the kinase active site. The aryl bromide provides a handle for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce substituents that can target other regions of the ATP-binding pocket or allosteric sites.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] The development of novel and selective PARP inhibitors is an active area of research.[6][7][8] The 4-bromo-2-fluorobenzyl moiety derived from this compound can serve as a key component in the synthesis of PARP inhibitors. This structural motif can be incorporated into the pharmacophore that binds to the nicotinamide-binding pocket of the PARP enzyme. The fluorine atom can enhance binding affinity and improve metabolic stability, while the aryl bromide allows for the attachment of other functional groups to optimize potency and selectivity.

Caption: Synthetic utility in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in the synthesis of complex organic molecules for drug discovery. Its unique trifunctional nature allows for selective and sequential chemical transformations, providing a powerful tool for medicinal chemists to generate novel compounds with potential therapeutic applications, particularly in the fields of oncology with the development of kinase and PARP inhibitors. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the research and development of next-generation pharmaceuticals.

References

-

PubChem. This compound. [Link]

-

FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? [Link]

-

ResearchGate. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

-

PubMed. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

-

ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

- Google P

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Google Patents.

- Google Patents.

-

PubMed Central. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. [Link]

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

-

ResearchGate. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). [Link]

Sources

- 1. This compound | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-(bromomethyl)-1-fluorobenzene chemical properties

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-fluorobenzene: Properties, Reactivity, and Applications

Introduction

This compound is a disubstituted aromatic compound of significant interest to synthetic and medicinal chemists. Its structure is characterized by a fluorobenzene ring bearing two distinct bromine-containing functional groups: a relatively inert aryl bromide and a highly reactive benzylic bromide. This unique arrangement makes it a versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and applications, with a focus on its utility in drug discovery and development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational for its effective use in a research setting. This compound is also known by several synonyms, including 5-Bromo-2-fluorobenzyl bromide and 2-Fluoro-5-bromobenzyl bromide[1]. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 99725-12-9 | PubChem[1] |

| Molecular Formula | C₇H₅Br₂F | PubChem[1] |

| Molecular Weight | 267.92 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Generic, based on similar compounds[2] |

| InChIKey | ZLXSSLJXCUISKG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1Br)CBr)F | PubChem[1] |

Note: Physical properties such as melting and boiling points should be confirmed with the certificate of analysis from the specific supplier.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is critical for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are key to confirming the structure of this molecule.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region (typically δ 7.0-7.8 ppm) will display a complex splitting pattern due to ³J(H,H), ⁴J(H,H), and through-space H-F couplings. The benzylic protons (-CH₂Br) will appear as a singlet or a doublet (due to coupling with ¹⁹F) in the range of δ 4.5-4.8 ppm.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon will be found around 30-35 ppm. The aromatic carbons will appear between 110-140 ppm, with their chemical shifts and C-F coupling constants providing definitive structural information[1].

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is particularly informative due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

-

Isotopic Pattern: A compound with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensity of these peaks is expected to be in a 1:2:1 ratio, which is a definitive indicator of the presence of two bromine atoms in the molecule or fragment[3].

Reactivity and Synthetic Utility: A Tale of Two Bromides

The primary value of this compound in organic synthesis stems from the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide. This allows for selective, stepwise functionalization of the molecule.

-

Benzylic Bromide (C-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

-

Aryl Bromide (Ar-Br): This bond is much more stable and is typically unreactive towards standard nucleophilic substitution conditions. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations[4].

This differential reactivity allows chemists to use the molecule as a versatile scaffold, first introducing a desired group at the benzylic position and then performing a cross-coupling reaction at the aromatic position, or vice versa.

Caption: Reactivity map of this compound.

Representative Experimental Protocols

The following protocols are generalized examples and should be optimized for specific substrates and scales.

This protocol outlines a typical procedure for the reaction with a generic amine nucleophile.

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).

-

Solvent: Dissolve the starting material in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

This protocol describes a standard Suzuki coupling to form a biaryl compound[4].

-

Setup: To a Schlenk flask, add the product from Protocol 1 (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Degassing: Purge the flask with an inert gas for 10-15 minutes.

-

Solvent: Add a degassed solvent mixture, commonly toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Applications in Drug Discovery

Halogenated organic compounds are fundamental building blocks in medicinal chemistry[2]. The inclusion of fluorine, in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This compound serves as an ideal starting material for building complex molecules with potential therapeutic applications. Its bifunctional nature allows for the systematic and controlled introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs[5][6]. The ability to construct novel scaffolds from this intermediate makes it a valuable tool for developing libraries of compounds for screening against various biological targets.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled[7].

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin or if inhaled (Category 4)[7] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B)[7] |

| Serious Eye Damage | Causes serious eye damage (Category 1)[7] |

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. An appropriate respirator should be used if ventilation is inadequate[8].

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[7].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up in a designated corrosives area. Keep away from incompatible materials such as strong bases, oxidizing agents, and alcohols[7][8].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[7].

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its two C-Br bonds. The ability to perform selective nucleophilic substitution at the benzylic position followed by transition-metal-catalyzed cross-coupling at the aryl position provides a robust and flexible strategy for the synthesis of complex organic molecules. This versatility, combined with the beneficial properties often imparted by the fluorine substituent, makes it a powerful tool for researchers in organic synthesis and drug discovery. Adherence to strict safety protocols is mandatory when handling this corrosive and hazardous compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved January 11, 2026, from [Link]

-

PubMed. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

4-Bromo-2-(bromomethyl)-1-fluorobenzene molecular weight

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-fluorobenzene

Prepared by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple data summary to provide foundational knowledge, actionable protocols, and strategic insights into the application of this versatile synthetic building block. The structure has been designed to logically progress from fundamental properties to complex applications, ensuring a thorough understanding for both new and experienced users.

This compound (CAS No: 99725-12-9) is a disubstituted toluene derivative characterized by two bromine atoms and one fluorine atom.[1] The strategic placement of these halogens imparts distinct reactivity to different positions on the molecule, a feature that is highly valuable in multi-step organic synthesis. The benzylic bromide offers a site for nucleophilic substitution, while the aryl bromide is amenable to organometallic cross-coupling reactions. This differential reactivity allows for selective, stepwise functionalization.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 99725-12-9 | PubChem[1] |

| Molecular Formula | C₇H₅Br₂F | PubChem[1] |

| Molecular Weight | 267.92 g/mol | PubChem[1] |

| Monoisotopic Mass | 265.87420 Da | PubChem[1] |

| Appearance | Solid (Typical) | CymitQuimica[2] |

| XLogP3-AA | 3.3 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂Br", pos="2.5,0!", fontcolor="#202124"]; F1 [label="F", pos="-1.2,-2.1!", fontcolor="#202124"]; Br1 [label="Br", pos="1.2,2.1!", fontcolor="#202124"];

// Position the benzene ring carbons C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br1; C2 -- C7; C4 -- F1;

// Add double bonds for aromaticity edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5;

// Reset edge style edge [style=solid]; }

Caption: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via the radical bromination of its precursor, 4-bromo-1-fluoro-2-methylbenzene. This transformation specifically targets the benzylic protons of the methyl group, leaving the aromatic ring intact.

Expertise & Causality in Protocol Design:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS serves as a source of a low, steady concentration of elemental bromine (Br₂) upon reaction with trace HBr, which is essential for minimizing side reactions such as aromatic bromination. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from the benzylic position of the starting material, creating a resonance-stabilized benzyl radical. This radical then reacts with Br₂ to form the desired product and a bromine radical, propagating the chain reaction. Carbon tetrachloride (CCl₄) or cyclohexane are classic solvents for this reaction as they are inert to radical conditions.

Protocol: Radical Bromination of 4-Bromo-1-fluoro-2-methylbenzene

Materials:

-

4-Bromo-1-fluoro-2-methylbenzene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging the Flask: To the flask, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).

-

Solvent Addition: Add anhydrous CCl₄ to the flask to create a solution with a concentration of approximately 0.2-0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to quench any remaining HBr, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by recrystallization to yield the pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound in drug discovery stems from its capacity to serve as a scaffold for constructing complex molecular architectures. Halogenated compounds are pivotal in medicinal chemistry, as halogens can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[3]

The molecule's two distinct reactive sites are the key to its synthetic value:

-

Benzylic Bromide: This is the more reactive site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This allows for the straightforward introduction of diverse side chains.

-

Aryl Bromide: This site is less reactive and is primarily used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. These reactions are cornerstones of modern pharmaceutical synthesis for forming C-C, C-N, and C-O bonds.[4]

This differential reactivity enables a reliable and predictable two-step functionalization strategy, making it an invaluable intermediate. For instance, a nucleophile can be introduced at the benzylic position first, followed by a Suzuki coupling at the aryl bromide position to build a complex, non-symmetrical molecule.

Caption: Logical workflow for the sequential functionalization of the title compound.

Analytical and Quality Control Protocols

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for quality control.

Table 2: Analytical Characterization Techniques

| Technique | Purpose | Expected Outcome / Key Features |

| ¹H NMR | Structural Confirmation & Purity | - Aromatic Region (δ 7.0-7.8 ppm): Complex splitting pattern for the 3 aromatic protons. - Benzylic Region (δ ~4.5 ppm): A singlet corresponding to the 2 protons of the -CH₂Br group. - Purity can be estimated by integrating signals against a known internal standard. |

| ¹³C NMR | Structural Confirmation | - Signals for 7 distinct carbon atoms. - The -CH₂Br carbon will appear around δ 30-35 ppm. - Aromatic carbons will be in the δ 110-140 ppm range, with splitting patterns due to C-F coupling. |

| GC-MS | Purity Assessment & Mass Verification | - A single major peak in the chromatogram indicates high purity. - The mass spectrum should show a molecular ion peak cluster characteristic of a dibrominated compound (isotopes ¹⁹Br and ⁸¹Br) consistent with the molecular weight (m/z ~266, 268, 270). |

| FTIR | Functional Group Identification | - C-H stretching (aromatic) ~3100-3000 cm⁻¹. - C-H stretching (aliphatic) ~3000-2850 cm⁻¹. - C=C stretching (aromatic) ~1600-1450 cm⁻¹. - C-Br stretching ~600-500 cm⁻¹. - C-F stretching ~1250-1000 cm⁻¹. |

Safety, Handling, and Storage

This compound is classified as a corrosive and irritant compound and must be handled with appropriate precautions.[1] Related compounds are known to cause severe skin burns and eye damage.[5]

Trustworthiness through Self-Validating Safety Protocols:

A robust safety protocol relies on the principle of multiple, overlapping layers of protection. Engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls:

-

Fume Hood: All manipulations of the solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Closed System: For reactions, use a closed system (e.g., Schlenk line) to contain the material and maintain an inert atmosphere.[6]

Administrative Controls:

-

Designated Area: Clearly mark and restrict access to the area where the chemical is being used.

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have appropriate spill kits (absorbent materials) ready.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Check breakthrough times.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Table 3: GHS Hazard Information and Precautionary Measures

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Measures |

| Skin Corrosion/Irritation | Corrosive | Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume. P280: Wear protective gloves/clothing/eye protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.[5][7] |

| Acute Toxicity | (Implied by corrosivity) | Danger | (Harmful if swallowed/inhaled/in contact with skin) | P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[6] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines.[5][6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-(bromomethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2-(bromomethyl)-1-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: 4-Bromo-2-(bromomethyl)-1-fluorobenzene is a strategically important bifunctional building block in modern organic synthesis. Its structure, featuring a highly reactive benzylic bromide and a less reactive aryl bromide on a fluorinated benzene ring, allows for selective, sequential chemical transformations. This differential reactivity makes it an invaluable tool for medicinal chemists and researchers in drug development. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, an analysis of its distinct reactivity profile, and its applications as a versatile scaffold for constructing complex molecular architectures, particularly within the context of pharmaceutical research.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical reagent is paramount for reproducible scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Bromo-2-fluorobenzyl bromide, α,4-Dibromo-2-fluorotoluene | BLDpharm, CymitQuimica[2][3] |

| CAS Number | 99725-12-9 | PubChem[1] |

| Molecular Formula | C₇H₅Br₂F | PubChem[1] |

| Molecular Weight | 267.92 g/mol | PubChem[1] |

| Appearance | Solid or liquid | Sigma-Aldrich[4] |

| InChIKey | ZLXSSLJXCUISKG-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

The most logical and efficient synthesis of this compound involves the selective radical bromination of the methyl group of its precursor, 4-bromo-1-fluoro-2-methylbenzene. This precursor is commercially available and provides a direct route to the target molecule.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key transformation: a free-radical substitution at the benzylic position. This disconnection is strategically sound as benzylic C-H bonds are significantly weaker than aromatic C-H bonds, allowing for high selectivity under radical conditions.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes a standard laboratory procedure for the benzylic bromination of 4-bromo-1-fluoro-2-methylbenzene using N-Bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials:

-

4-Bromo-1-fluoro-2-methylbenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq) and the chosen anhydrous solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution. Causality Note: NBS is used as a source of a low concentration of Br₂ via reaction with trace HBr, preventing competitive aromatic bromination. AIBN initiates the radical chain reaction upon thermal decomposition.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Trustworthiness Note: The reaction progress is visually indicated as the dense NBS sinks and is consumed, while the lighter succinimide product floats.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to neutralize any HBr), saturated Na₂S₂O₃ solution (to quench any remaining Br₂), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its two carbon-bromine bonds.

Principle of Differential Reactivity

-

Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophilic substitution (Sₙ2 reactions) due to the resonance stabilization of the transition state by the adjacent benzene ring. It is also a lachrymator and should be handled with care.

-

Aryl Bromide (-Br): This bond is strong and unreactive towards simple nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

This reactivity difference allows for the selective functionalization of the benzylic position while leaving the aryl bromide intact for subsequent transformations.

Caption: Differential reactivity pathways of the title compound.

Applications in Drug Discovery

Halogenated compounds are cornerstones of medicinal chemistry, as halogens can modulate critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[5] this compound serves as a versatile scaffold for building novel pharmacophores.

Role as a Bifunctional Linker

The primary application in drug discovery is its use in multi-step syntheses where different molecular fragments are introduced sequentially. A common workflow involves:

-

Step 1: Attachment of a nucleophilic fragment (e.g., a heterocycle) at the benzylic position.

-

Step 2: A palladium-catalyzed cross-coupling reaction at the aryl bromide position to introduce another fragment (e.g., an aryl or alkyl group).

This stepwise approach is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies. For instance, it is an ideal precursor for synthesizing complex carbazole or biphenyl structures, which are common motifs in biologically active molecules.[5][6]

Caption: General synthetic workflow in drug discovery.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is classified as corrosive.[4] Hazard statements indicate it causes severe skin burns and eye damage (H314).[4] As a benzylic bromide, it is a potent lachrymator (tear-inducing agent) and irritant.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the principle of differential reactivity. The ability to perform selective chemistry at two distinct sites on the molecule provides researchers and drug development professionals with a powerful tool for the efficient construction of complex and novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

- Vertex AI Search. (2024). Buy 4-Bromo-1-fluoro-2-nitromethyl-benzene. Smolecule.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-(bromomethyl)-2-(18F)fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-BROMO-1-FLUORO-2-METHYLBENZENE. Retrieved from [Link]

- FDA Global Substance Registration System. (n.d.). 4-BROMO-2-FLUOROBENZYL BROMIDE.

-

ChemBK. (n.d.). 4-bromo-1-fluoro-2-methylbenzene. Retrieved from [Link]

-

Molbase. (n.d.). 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 76283-09-5|4-Bromo-1-(bromomethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-1-(bromomethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-2-(bromomethyl)-4-fluorobenzene | 112399-50-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 7. 4-Bromo-1-fluoro-2-methylbenzene(51437-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-fluorobenzene: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-(bromomethyl)-1-fluorobenzene, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, properties, and, most importantly, its application in the synthesis of complex, biologically active molecules, supported by field-proven insights and detailed protocols.

Chemical Identity and Nomenclature

This compound is a disubstituted aromatic compound that serves as a versatile building block in organic synthesis. Due to its specific arrangement of functional groups—a bromine atom, a bromomethyl group, and a fluorine atom on a benzene ring—it is known by several synonyms. Accurate identification is paramount for sourcing and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. However, in commercial and research contexts, a variety of other names are frequently encountered. Understanding these synonyms is crucial for effective literature searches and procurement.

-

5-Bromo-2-fluorobenzyl bromide

-

2-Fluoro-5-bromobenzyl bromide

-

Benzene, 4-bromo-2-(bromomethyl)-1-fluoro-

-

alpha,5-Dibromo-2-fluorotoluene

The presence of both a stable ring-bound bromine and a reactive benzylic bromine gives this molecule its synthetic versatility. The fluorine atom further modulates the electronic properties of the aromatic ring, influencing reactivity and the physiological properties of downstream compounds.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 99725-12-9 | [1] |

| Molecular Formula | C₇H₅Br₂F | [1] |

| Molecular Weight | 267.92 g/mol | [1] |

| InChI Key | ZLXSSLJXCUISKG-UHFFFAOYSA-N | [1] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is a prerequisite for the handling and application of any chemical reagent.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Solid | |

| Purity | Typically ≥98% | Varies by supplier. |

| Solubility | Soluble in common organic solvents like DMF and THF. | Insoluble in water. |

Safety and Handling:

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.

Role in Medicinal Chemistry: A Precursor to PARP Inhibitors

The strategic importance of this compound lies in its utility as an intermediate for Active Pharmaceutical Ingredients (APIs). Its structure is particularly relevant in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5][6] PARP inhibitors are effective in treating cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations.[4][5]

The 5-bromo-2-fluorobenzyl moiety derived from this starting material is a common structural motif in several potent PARP inhibitors. The benzylic bromide provides a reactive handle for alkylation of various nucleophiles, a key step in building the complex molecular architecture of these drugs.

Caption: Synthetic workflow from starting materials to the final API.

Experimental Protocol: N-Alkylation of an Indole Derivative

The following is a representative, field-tested protocol for the N-alkylation of an indole derivative using a benzyl bromide like 5-bromo-2-fluorobenzyl bromide. This reaction is a cornerstone of many synthetic routes in drug discovery.

Objective: To synthesize an N-alkylated indole, a key intermediate for various biologically active compounds.

Materials:

-

Indole derivative (1.0 eq)

-

5-Bromo-2-fluorobenzyl bromide (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Dry round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate and chamber

Procedure:

-

Preparation: Under an inert atmosphere of argon or nitrogen, add the indole derivative (1.0 eq) to a dry round-bottom flask.

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely. The concentration is typically in the range of 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add the sodium hydride (1.2 eq) to the stirred solution. Causality Insight: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen, making it reactive towards the electrophilic benzyl bromide. The reaction is performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of hydrogen evolution indicates the completion of the deprotonation step.

-

Alkylation: While maintaining the temperature at 0 °C, add a solution of 5-bromo-2-fluorobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture. Causality Insight: The dropwise addition of the alkylating agent controls the reaction rate and prevents potential side reactions. The slight excess of the benzyl bromide ensures the complete consumption of the more valuable indole starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step neutralizes any unreacted NaH.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product into ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated indole.

This self-validating protocol, with its in-process checks (TLC monitoring) and clear rationale for each step, ensures a high degree of reproducibility and success for researchers in the field.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898. Retrieved from [Link]

-

Zhang, M., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2772. Retrieved from [Link]

Sources

- 1. This compound | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromo-1-(bromomethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-fluorobenzyl Bromide

Executive Summary: This guide provides a comprehensive technical overview of 5-bromo-2-fluorobenzyl bromide (CAS No. 99725-12-9), a halogenated aromatic compound critical to the fields of pharmaceutical and agrochemical research. As a versatile synthetic building block, its utility is defined by the distinct reactivity of its benzyl bromide moiety and the electronic influence of its fluoro- and bromo- substituents on the benzene ring. This document details its core physical properties, chemical identity, safety and handling protocols, and its role in synthetic applications. The information presented is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent for laboratory and process development applications.

Chemical Identity and Structure

Correctly identifying a chemical reagent is the foundation of safe and reproducible research. 5-Bromo-2-fluorobenzyl bromide is a disubstituted fluorobenzyl bromide. It is crucial to distinguish it from its isomer, 2-bromo-5-fluorobenzyl bromide (CAS 112399-50-5), as their physical properties and reactivity can differ.

-

IUPAC Name: 4-Bromo-2-(bromomethyl)-1-fluorobenzene

-

Synonyms: 5-Bromo-2-fluorobenzyl bromide[1]

-

SMILES: FC1=CC(Br)=C(C=C1)CBr

-

InChI Key: CZLWYKAZAVYQIK-UHFFFAOYSA-N[5]

The structure consists of a benzene ring substituted with a fluorine atom at position 2, a bromine atom at position 5, and a bromomethyl (-CH₂Br) group at position 1. The benzyl bromide group is the primary site of reactivity, functioning as a potent electrophile.

Core Physical and Chemical Properties

The physical state and properties of a compound dictate its handling, storage, and reaction conditions. 5-Bromo-2-fluorobenzyl bromide is typically a low melting point solid.[2] Quantitative data for this specific isomer is summarized below.

| Property | Value | Source(s) |

| CAS Number | 99725-12-9 | [1][2][3][4] |

| Molecular Formula | C₇H₅Br₂F | [2][4] |

| Molecular Weight | 267.92 g/mol | [2][4] |

| Physical Form | Low melting point solid or liquid | [2] |

| Melting Point | 35°C | [2] |

| Purity Specification | ≥ 95% | [2] |

| Storage Temperature | Cool, dry place | [2] |

Note: Detailed properties such as boiling point, density, and solubility are more extensively documented for the isomer 2-bromo-5-fluorobenzyl bromide (CAS 112399-50-5), which has a reported melting point of 33-36°C and a boiling point of 89-90°C at 1 mmHg.[6][7][8] Researchers should ensure they are referencing data for the correct CAS number.

Reactivity and Synthetic Applications

The synthetic utility of 5-bromo-2-fluorobenzyl bromide is derived from its dual reactivity.

-

Alkylation Reactions: The primary mode of reactivity is nucleophilic substitution at the benzylic carbon. The C-Br bond in the bromomethyl group is labile, making the compound an excellent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.[9]

-

Aromatic Ring Chemistry: The bromine and fluorine atoms on the aromatic ring influence its electronic properties and provide handles for further functionalization. The bromine atom, in particular, can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C bonds and the introduction of new substituents onto the aromatic core.

This dual functionality allows for a stepwise synthetic strategy where the benzyl bromide is first used for alkylation, followed by a cross-coupling reaction at the aryl bromide site, enabling the construction of complex molecular architectures. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[9]

Safety, Handling, and Storage

Given its reactive nature, proper handling and storage of 5-bromo-2-fluorobenzyl bromide are imperative for laboratory safety and maintaining chemical integrity.

4.1 Hazard Identification

-

Classification: This compound is classified as a hazardous material for transport. It falls under UN Number UN3261, Hazard Class 8, indicating it is a corrosive substance.[2]

-

Primary Hazards: Like many benzyl bromides, it is expected to be a lachrymator (tear-inducing) and an irritant to the skin, eyes, and respiratory system.[7] Direct contact and inhalation must be strictly avoided.

4.2 Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[7]

-

Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Safe Handling: Avoid formation of dust and aerosols. Use non-sparking tools, especially when handling larger quantities.[1] The product is intended for research and development use only and must be handled by technically-qualified personnel.[1][2]

4.3 Storage and Stability

-

Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Some suppliers utilize cold-chain transportation, suggesting that refrigerated storage may be optimal.[3]

-

Incompatibilities: Keep away from strong bases, oxidizing agents, alcohols, and amines, as these can initiate unintended nucleophilic substitution reactions.[10][11]

Illustrative Experimental Workflow: Nucleophilic Alkylation

To illustrate its application, a general protocol for the alkylation of a generic nucleophile (Nu-H) is described below. The causality for each step is explained to provide a framework for experimental design.

Objective: To synthesize the product Nu-CH₂-C₆H₃(F)(Br) via nucleophilic substitution.

Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile (Nu-H, 1.0 eq) and a mild base (e.g., potassium carbonate, K₂CO₃, 1.5 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. A mild base is chosen to deprotonate the nucleophile, activating it for reaction, without being strong enough to promote elimination or other side reactions with the benzyl bromide. Polar aprotic solvents stabilize the transition state of an Sₙ2 reaction, accelerating the rate.

-

-

Addition of Electrophile: Dissolve 5-bromo-2-fluorobenzyl bromide (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution of the nucleophile and base at room temperature.

-

Rationale: A slight excess of the benzyl bromide ensures complete consumption of the potentially more valuable nucleophile. Dropwise addition helps to control any potential exotherm from the reaction.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Monitoring is crucial to determine the point of complete consumption of the starting material and to prevent the formation of degradation or side products from prolonged reaction times.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Rationale: The water quench dissolves the inorganic salts (e.g., K₂CO₃, KBr). Extraction isolates the organic product from the aqueous phase. The brine wash removes residual water, and the drying agent removes the final traces of moisture before solvent evaporation.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

-

Rationale: Evaporation of the solvent yields the crude product. Column chromatography is a standard technique to separate the desired product from unreacted starting materials and any byproducts, yielding the pure alkylated compound.

-

Workflow Diagram:

Conclusion

5-Bromo-2-fluorobenzyl bromide is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the predictable and potent reactivity of the benzyl bromide group, which allows for its use as a key building block in the assembly of complex target molecules. While comprehensive physical data for this specific isomer (CAS 99725-12-9) is less prevalent than for its 2-bromo-5-fluoro counterpart, its identity and core properties are well-established. Adherence to stringent safety and handling protocols is essential for its effective and safe utilization in research and development settings.

References

-

LookChem. Cas 112399-50-5, 2-Bromo-5-fluorobenzyl bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. [Link]

-

Cheméo. Chemical Properties of 2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5). [Link]

Sources

- 1. 2-Fluoro-5-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

- 2. 99725-12-9 5-Bromo-2-fluorobenzyl bromide AKSci J50831 [aksci.com]

- 3. 99725-12-9|5-Bromo-2-fluorobenzyl Bromide|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. L09553.06 [thermofisher.com]

- 6. lookchem.com [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 112399-50-5 Cas No. | 2-Bromo-5-fluorobenzyl bromide | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-(bromomethyl)-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected and theoretical spectral data for 4-Bromo-2-(bromomethyl)-1-fluorobenzene, a key building block in organic synthesis. Given the limited availability of fully analyzed experimental spectra in public databases, this document synthesizes information from analogous compounds and fundamental spectroscopic principles to offer a robust predictive guide for researchers.

Introduction: The Structural Significance of this compound

This compound (C₇H₅Br₂F) is a trifunctional aromatic compound featuring a fluorine atom, a bromine atom, and a bromomethyl group.[1] This unique combination of reactive sites makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. Accurate spectral characterization is paramount for verifying its structure and purity, ensuring the integrity of subsequent synthetic steps. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms.

Expected ¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.4 | m | 2H | Aromatic-H | The aromatic protons will be deshielded due to the electronegativity of the halogen substituents and the aromatic ring current. The complex multiplicity arises from proton-proton and proton-fluorine coupling. |

| ~ 7.2 - 7.0 | m | 1H | Aromatic-H | One aromatic proton will be in a different environment, leading to a separate multiplet. |

| ~ 4.5 | s | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are significantly deshielded. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic state. The presence of bromine can have a significant impact on the chemical shift of the carbon to which it is attached, an effect known as the "heavy atom effect".[2] This effect can cause the signal for the ipso-carbon to appear at a higher field (lower ppm) than would be expected based on electronegativity alone.[2]

Expected ¹³C NMR Spectral Data (Predicted):

While a publicly available, fully assigned spectrum is not available, PubChem indicates the existence of a ¹³C NMR spectrum for this compound.[1] Based on the structure and data from similar compounds, the following peaks can be anticipated:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 158 (d, J ≈ 250 Hz) | C-F | The carbon directly attached to the highly electronegative fluorine will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| ~ 135 - 120 | Aromatic C-H | Carbons bearing hydrogen atoms in the aromatic ring. |

| ~ 120 (d, J ≈ 20 Hz) | Aromatic C-Br | The carbon attached to bromine will be influenced by both the inductive effect of bromine and the "heavy atom effect," which causes shielding.[2] It will also exhibit coupling to the adjacent fluorine. |

| ~ 115 (d, J ≈ 20 Hz) | Aromatic C-CH₂Br | The carbon attached to the bromomethyl group will also show coupling to the fluorine. |

| ~ 30 | -CH₂Br | The aliphatic carbon of the bromomethyl group will be deshielded by the adjacent bromine. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (267.92 g/mol ).[1] Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a cluster of peaks:

-

M⁺ (containing two ⁷⁹Br): m/z ~266

-

M+2 (containing one ⁷⁹Br and one ⁸¹Br): m/z ~268 (most intense)

-

M+4 (containing two ⁸¹Br): m/z ~270

-

-

Key Fragmentation Pathways:

-

Loss of Br: A prominent peak corresponding to the loss of a bromine radical from the molecular ion.

-

Loss of CH₂Br: Cleavage of the bromomethyl group.

-

Formation of the Fluorotropylium Ion: Rearrangement and fragmentation can lead to the formation of a stable fluorotropylium cation.

-

Fragmentation Pathway of this compound

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(bromomethyl)-1-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-2-(bromomethyl)-1-fluorobenzene is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its trifunctional nature, featuring fluoro, bromo, and bromomethyl groups on a benzene ring, allows for diverse and regioselective chemical transformations. Accurate structural elucidation is paramount for its effective utilization, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into a detailed prediction of the spectrum based on fundamental principles of chemical shifts and spin-spin coupling, offer a standardized protocol for data acquisition, and present a framework for interpreting the experimental data to unequivocally validate the molecular structure. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their scientific endeavors.

Part 1: Theoretical Prediction and Spectral Analysis

A thorough understanding of the molecular structure and the electronic effects of the substituents is crucial for predicting and interpreting the ¹H NMR spectrum.

Molecular Structure and Proton Environments

The structure of this compound possesses a low degree of symmetry, rendering all three aromatic protons and the two benzylic protons chemically distinct. These protons are labeled as H-3, H-5, H-6, and H-a (benzylic) for clarity in the following analysis.

Diagram of this compound with Proton Labeling and Key Couplings

A step-by-step workflow for acquiring the ¹H NMR spectrum.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup (for a standard 400 MHz spectrometer):

-

Insert the NMR tube into the spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-